molecular formula C7H13ClN4 B2479749 3-Azido-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1824447-07-5; 2230804-30-3

3-Azido-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B2479749
CAS No.: 1824447-07-5; 2230804-30-3
M. Wt: 188.66
InChI Key: VXIFLAIJBNZDKU-UHFFFAOYSA-N
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Description

3-Azido-8-azabicyclo[3.2.1]octane hydrochloride is a chemical compound that features a bicyclic structure with an azido group attached. This compound is part of the family of tropane alkaloids, which are known for their diverse biological activities. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-8-azabicyclo[3.2.1]octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information . Another approach involves the direct stereochemical control during the transformation that generates the bicyclic architecture .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and the use of achiral tropinone derivatives for desymmetrization processes are likely employed in large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Azido-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the azido group in 3-Azido-8-azabicyclo[3.2.1]octane hydrochloride makes it unique compared to its analogs. This functional group allows for specific chemical reactions, such as click chemistry, which are not possible with the other compounds .

Properties

CAS No.

1824447-07-5; 2230804-30-3

Molecular Formula

C7H13ClN4

Molecular Weight

188.66

IUPAC Name

3-azido-8-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C7H12N4.ClH/c8-11-10-7-3-5-1-2-6(4-7)9-5;/h5-7,9H,1-4H2;1H

InChI Key

VXIFLAIJBNZDKU-UHFFFAOYSA-N

SMILES

C1CC2CC(CC1N2)N=[N+]=[N-].Cl

solubility

not available

Origin of Product

United States

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